molecular formula C21H16BrN5O2S B3678171 5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide

5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide

Cat. No.: B3678171
M. Wt: 482.4 g/mol
InChI Key: ZVBGMOWSOGYZAF-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C21H16BrN5O2S. This compound is known for its unique structural features, which include a bromine atom, a methoxy group, and a benzotriazole moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to obtain 5-bromo-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently treated with 2-phenyl-2H-benzotriazole-5-amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzotriazole moiety can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxypyridine
  • 5-bromo-2-methyl-2-pentene
  • 2-amino-5-bromobenzoic acid methyl ester

Uniqueness

5-bromo-2-methoxy-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is unique due to its combination of a bromine atom, a methoxy group, and a benzotriazole moiety. This structural arrangement imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S/c1-29-19-10-7-13(22)11-16(19)20(28)24-21(30)23-14-8-9-17-18(12-14)26-27(25-17)15-5-3-2-4-6-15/h2-12H,1H3,(H2,23,24,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGMOWSOGYZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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